molecular formula C8H8N4O2S B14748408 1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)- CAS No. 4922-53-6

1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)-

Cat. No.: B14748408
CAS No.: 4922-53-6
M. Wt: 224.24 g/mol
InChI Key: FQAHYLJIQSNCSE-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

The synthesis of 1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)- can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of nitrile precursors with reactive cumulenes . Another approach is the microwave irradiation method, which has been shown to be efficient in synthesizing various 1,2,4-triazole derivatives . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)- involves its interaction with specific molecular targets. For instance, it can inhibit the biosynthesis of ergosterol in fungal cells by blocking the enzyme 14-α-demethylase . This disruption leads to the accumulation of toxic sterols and ultimately cell death. The compound’s ability to form hydrogen bonds and interact with biological receptors through dipole interactions is crucial for its activity .

Comparison with Similar Compounds

1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)- can be compared with other triazole derivatives such as:

The uniqueness of 1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)- lies in its sulfamoylphenyl group, which enhances its solubility and bioavailability, making it a promising candidate for further research and development.

Properties

CAS No.

4922-53-6

Molecular Formula

C8H8N4O2S

Molecular Weight

224.24 g/mol

IUPAC Name

4-(1H-1,2,4-triazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C8H8N4O2S/c9-15(13,14)7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,(H2,9,13,14)(H,10,11,12)

InChI Key

FQAHYLJIQSNCSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=NN2)S(=O)(=O)N

Origin of Product

United States

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